

An In-depth Technical Guide to Tetraethylammonium Cyanide: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tetraethylammonium cyanide*

Cat. No.: *B088703*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraethylammonium cyanide (Et_4NCN) is a quaternary ammonium salt that serves as a versatile and efficient source of cyanide ions for a variety of chemical transformations. Its advantageous solubility in organic solvents and controlled reactivity make it a valuable reagent in organic synthesis, electrochemistry, and materials science. This technical guide provides a comprehensive overview of the physical and chemical properties of **tetraethylammonium cyanide**, detailed experimental protocols for its synthesis and application, and an exploration of its role in contemporary research and development.

Core Properties

Tetraethylammonium cyanide is a white to off-white, hygroscopic solid.^[1] It is known to be soluble in polar organic media.^[2]

Physical Properties

The key physical properties of **tetraethylammonium cyanide** are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₉ H ₂₀ N ₂	[3]
Molecular Weight	156.27 g/mol	[3]
Appearance	White to off-white solid	[1]
Melting Point	250 °C (decomposes)	[4][5]
Solubility	Soluble in polar organic media. Slightly soluble in methanol and water.[2][4]	[2][4]
Hygroscopicity	Hygroscopic	[1]

Chemical Properties

Tetraethylammonium cyanide is primarily utilized as a nucleophilic cyanide source in organic reactions. The tetraethylammonium cation is largely non-coordinating and enhances the solubility of the cyanide anion in organic solvents.[6]

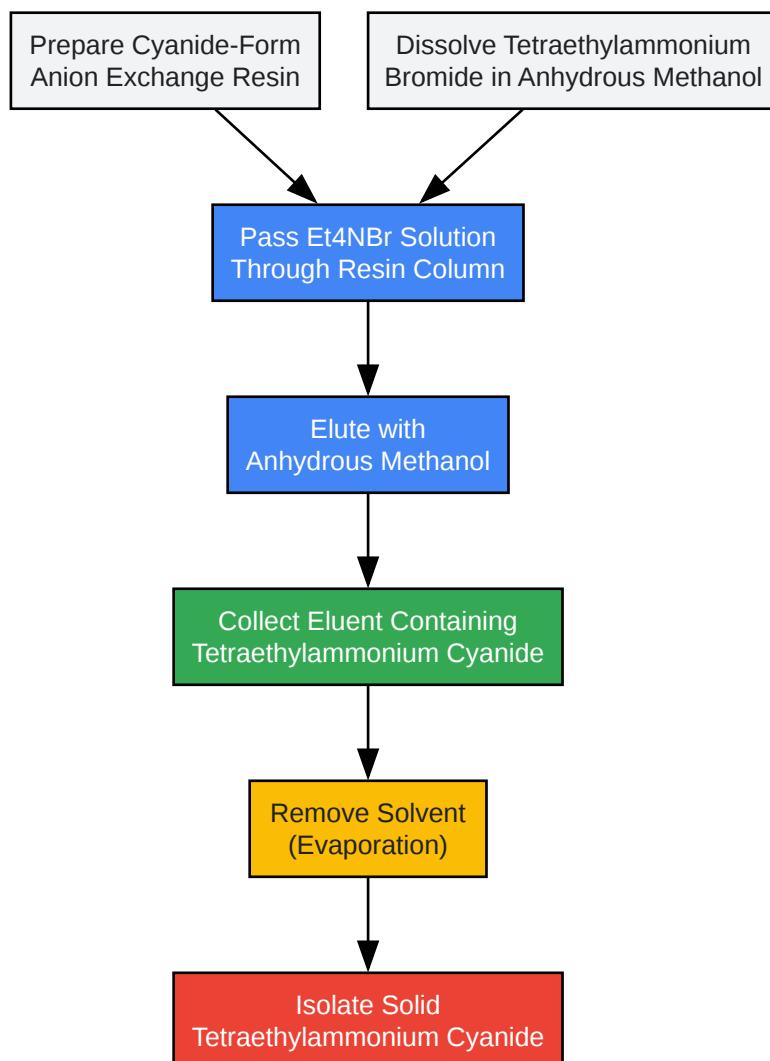
Synthesis of Tetraethylammonium Cyanide

The most common method for the preparation of **tetraethylammonium cyanide** is through an ion exchange reaction starting from tetraethylammonium bromide.[2]

Experimental Protocol: Synthesis via Ion Exchange

This protocol is based on the general procedure for the synthesis of tetraalkylammonium cyanides.[7]

Materials:


- Tetraethylammonium bromide (Et₄NBr)
- Strongly basic anion exchange resin (e.g., Amberlite IRA-400) in the cyanide form
- Anhydrous methanol

- A chromatography column

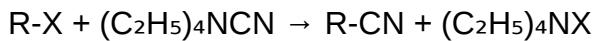
Procedure:

- Resin Preparation: A strongly basic anion exchange resin is packed into a chromatography column. The resin is then converted to the cyanide form by passing a solution of sodium or potassium cyanide through the column, followed by a thorough washing with deionized water and then with anhydrous methanol to remove excess cyanide and water.
- Ion Exchange: A solution of tetraethylammonium bromide in anhydrous methanol is passed through the prepared cyanide-form anion exchange resin column.
- Elution: The column is eluted with anhydrous methanol. The tetraethylammonium cations exchange with the counter-ions on the resin, and the eluent containing **tetraethylammonium cyanide** is collected.
- Isolation: The solvent (methanol) is removed from the collected eluent under reduced pressure to yield **tetraethylammonium cyanide** as a solid. The product should be handled under an inert atmosphere due to its hygroscopic and toxic nature.

Logical Workflow for Synthesis:

[Click to download full resolution via product page](#)

Figure 1: Synthesis of **Tetraethylammonium Cyanide**.


Applications in Organic Synthesis

Tetraethylammonium cyanide is a key reagent for the introduction of a cyanide group into organic molecules.

Cyanation of Alkyl Halides

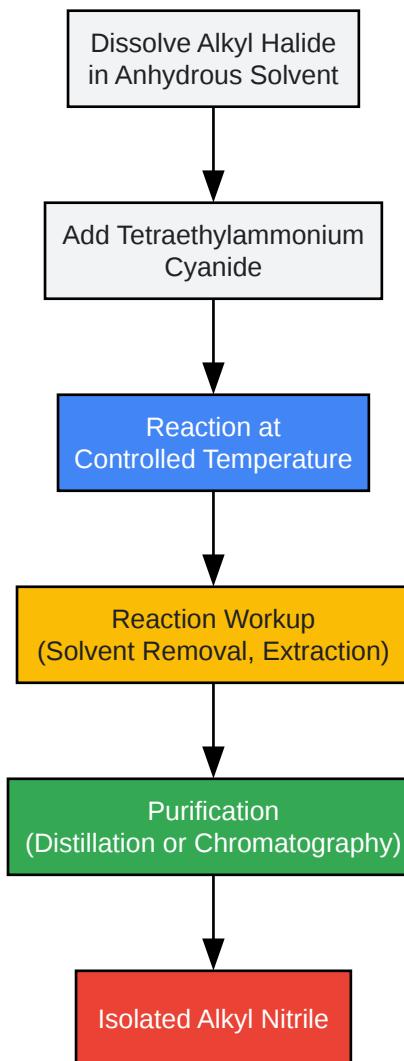
A primary application of **tetraethylammonium cyanide** is in the nucleophilic substitution of alkyl halides to form alkyl nitriles.[8][9]

General Reaction:

(where R = alkyl group, X = halide)

Experimental Protocol: Cyanation of an Alkyl Bromide

This is a generalized procedure.


Materials:

- Alkyl bromide
- **Tetraethylammonium cyanide**
- Anhydrous polar aprotic solvent (e.g., Acetonitrile, DMF)

Procedure:

- To a solution of the alkyl bromide in an anhydrous polar aprotic solvent, add a stoichiometric amount or a slight excess of **tetraethylammonium cyanide** under an inert atmosphere.
- The reaction mixture is stirred at an appropriate temperature (ranging from room temperature to elevated temperatures, depending on the reactivity of the alkyl halide) until the reaction is complete (monitored by TLC or GC).
- Upon completion, the reaction mixture is cooled to room temperature.
- The solvent is removed under reduced pressure.
- The residue is partitioned between water and an organic solvent (e.g., diethyl ether or ethyl acetate).
- The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude alkyl nitrile.
- The crude product is then purified by distillation or column chromatography.

Workflow for Cyanation of Alkyl Halides:

[Click to download full resolution via product page](#)

Figure 2: General workflow for cyanation of alkyl halides.

Spectroscopic Data

^1H NMR Spectroscopy

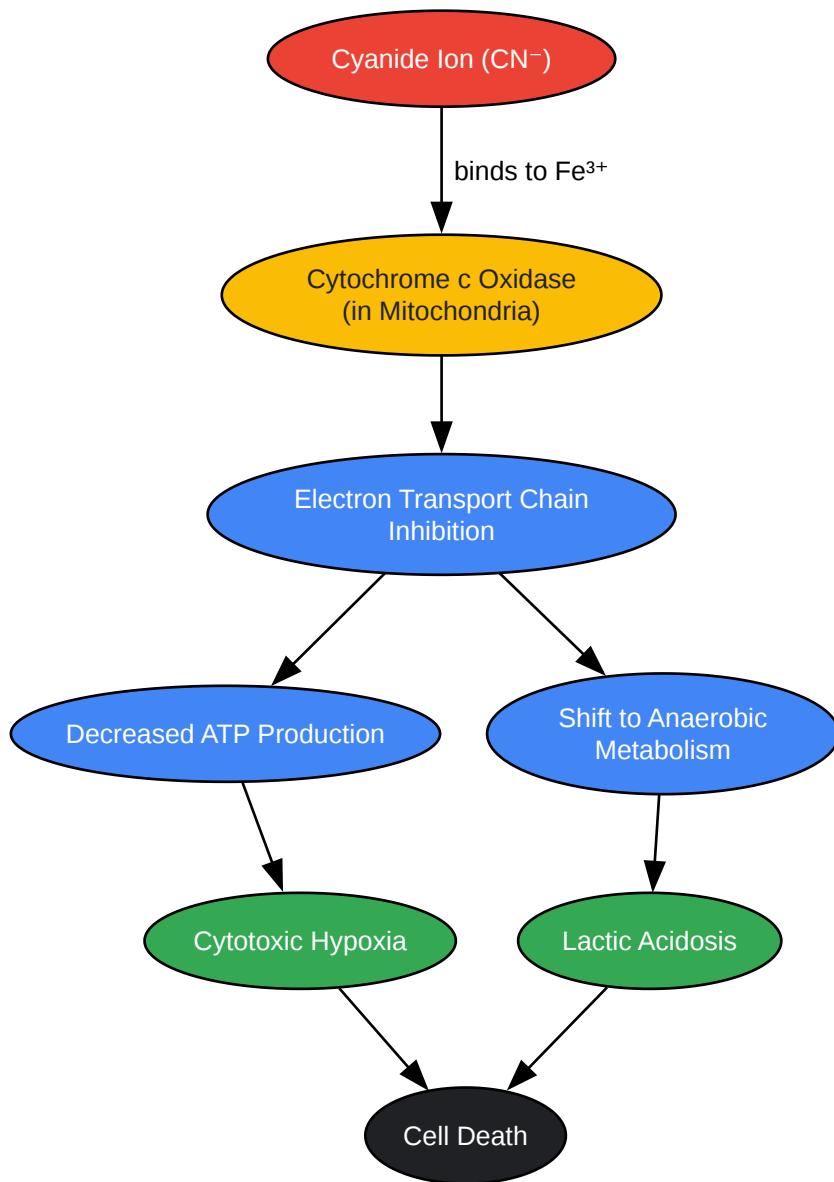
The ^1H NMR spectrum of **tetraethylammonium cyanide** is characterized by the signals corresponding to the ethyl groups of the tetraethylammonium cation. A typical spectrum would show a triplet for the methyl protons and a quartet for the methylene protons.

FT-IR Spectroscopy

The FT-IR spectrum of **tetraethylammonium cyanide** exhibits a characteristic strong absorption band for the cyanide ($\text{C}\equiv\text{N}$) stretching vibration. In dimethylformamide (DMF), two absorptions are observed at 2054 cm^{-1} and 2062 cm^{-1} , which are assigned to the "free" cyanide ion and an ion pair, respectively.[10]

Thermal Analysis

Differential scanning calorimetry (DSC) can be used to study the phase transitions of tetraethylammonium salts. For instance, tetraethylammonium chloride shows multiple phase transitions upon heating.[11] While specific DSC and TGA data for **tetraethylammonium cyanide** are not readily available in the literature, thermal analysis would be expected to show a melting point followed by decomposition, as indicated by its reported melting point of $250\text{ }^{\circ}\text{C}$ with decomposition.[4][5] The decomposition would likely liberate toxic gases such as hydrogen cyanide.[1]


Safety and Toxicology

Tetraethylammonium cyanide is a highly toxic compound due to the presence of the cyanide anion. It is fatal if swallowed, in contact with skin, or if inhaled.[12]

Mechanism of Cyanide Toxicity:

Cyanide exerts its toxicity by inhibiting cellular respiration. It binds to the ferric iron in cytochrome c oxidase, an enzyme in the mitochondrial electron transport chain, thereby blocking the utilization of oxygen by cells. This leads to cytotoxic hypoxia and a shift to anaerobic metabolism, resulting in lactic acidosis and rapid cell death. The central nervous system and the heart are particularly vulnerable to cyanide poisoning.

Signaling Pathway of Cyanide Toxicity:

[Click to download full resolution via product page](#)

Figure 3: Simplified signaling pathway of cyanide toxicity.

Handling Precautions:

- Work in a well-ventilated fume hood.[1]
- Wear appropriate personal protective equipment, including gloves, lab coat, and safety goggles.[12]
- Avoid inhalation of dust and contact with skin and eyes.[12]

- Keep away from acids and oxidizing agents.[\[12\]](#)
- Store in a cool, dry, and tightly sealed container.[\[1\]](#)

Conclusion

Tetraethylammonium cyanide is a valuable reagent in chemical synthesis, offering a soluble and reactive source of cyanide ions. Its utility is well-established in the preparation of nitriles and other cyanide-containing compounds. However, its high toxicity necessitates strict adherence to safety protocols. This guide provides essential information for the safe and effective use of **tetraethylammonium cyanide** in a research and development setting. Further investigations into its quantitative solubility in a wider range of solvents and detailed thermal analysis would be beneficial for expanding its applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Tetraethylammonium cyanide | C8H20N.CN | CID 3014735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. TETRAETHYLMONIUM CYANIDE CAS#: 13435-20-6 [amp.chemicalbook.com]
- 5. Tetraethylammonium cyanide 94 13435-20-6 [sigmaaldrich.com]
- 6. chemimpex.com [chemimpex.com]
- 7. tandfonline.com [tandfonline.com]
- 8. ck12.org [ck12.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. researchgate.net [researchgate.net]

- 12. datasheets.scbt.com [datasheets.scbt.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Tetraethylammonium Cyanide: Properties, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b088703#physical-and-chemical-properties-of-tetraethylammonium-cyanide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com